molecular formula C7H6ClNO B2906613 4-Chloro-3-ethenylpyridin-2-OL CAS No. 2126177-42-0

4-Chloro-3-ethenylpyridin-2-OL

Cat. No.: B2906613
CAS No.: 2126177-42-0
M. Wt: 155.58
InChI Key: HMSYEWAUTXFFCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-ethenylpyridin-2-OL is a chemical compound with the molecular formula C7H6ClNO and a molecular weight of 155.58 g/mol It is characterized by a pyridine ring substituted with a chlorine atom at the 4-position and an ethenyl group at the 3-position

Preparation Methods

The synthesis of 4-Chloro-3-ethenylpyridin-2-OL can be achieved through several synthetic routes. One common method involves the chlorination of 3-ethenylpyridin-2-OL using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to prevent side reactions.

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ catalysts to enhance the reaction rate and selectivity, making the process more efficient and cost-effective .

Chemical Reactions Analysis

4-Chloro-3-ethenylpyridin-2-OL undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridines .

Mechanism of Action

The mechanism of action of 4-Chloro-3-ethenylpyridin-2-OL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

4-Chloro-3-ethenylpyridin-2-OL can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-3-ethenyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c1-2-5-6(8)3-4-9-7(5)10/h2-4H,1H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSYEWAUTXFFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CNC1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.